TH257 is a Potent and selective allosteric LIMK 1/2 inhibitor.
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide
CAS No.:
Cat. No.: VC0545138
Molecular Formula: C24H26N2O3S
Molecular Weight: 422.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H26N2O3S |
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Molecular Weight | 422.5 g/mol |
IUPAC Name | N-benzyl-N-butyl-4-(phenylsulfamoyl)benzamide |
Standard InChI | InChI=1S/C24H26N2O3S/c1-2-3-18-26(19-20-10-6-4-7-11-20)24(27)21-14-16-23(17-15-21)30(28,29)25-22-12-8-5-9-13-22/h4-17,25H,2-3,18-19H2,1H3 |
Standard InChI Key | VNCIWNGCMAKKEO-UHFFFAOYSA-N |
SMILES | CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Canonical SMILES | CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Formula and Weight
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide is defined by the molecular formula and a molecular weight of 372.48 g/mol . The compound's structure includes a benzamide backbone substituted with a benzyl group, a butyl group, and a phenylsulfamoyl moiety. These functional groups contribute to its chemical reactivity and biological interactions.
Structural Features
The structural framework of N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide consists of:
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Benzamide Core: Central to the molecule's stability and reactivity.
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Benzyl Group: Enhances lipophilicity and contributes to enzyme binding.
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Butyl Group: Modifies steric properties, influencing biological activity.
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Phenylsulfamoyl Moiety: A sulfonamide functional group critical for enzyme inhibition .
These features collectively define the compound's physicochemical properties, such as solubility, melting point, and interaction with biological targets.
Synthesis Pathways
General Synthetic Strategy
The synthesis of N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide involves multi-step organic reactions:
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Sulfonamide Formation: The phenylsulfamoyl group is introduced using aniline derivatives.
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Amide Coupling: Benzylamine or butylamine reacts with benzoic acid derivatives under catalytic conditions .
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Purification: Crystallization or chromatographic techniques ensure high purity .
Reaction Mechanisms
The sulfonamide moiety is typically synthesized via nucleophilic substitution reactions involving sulfonyl chlorides and primary amines. Subsequent coupling reactions employ carbodiimides like EDC*HCl to activate carboxylic acids for amide bond formation .
Optimization Strategies
Modifications to the synthetic pathway can enhance yield and purity:
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Using catalysts like DMF or triethylamine improves reaction efficiency.
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Employing low-temperature conditions minimizes side reactions during amide coupling .
Biological Activity
Enzyme Inhibition
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide is recognized for its potent inhibition of carbonic anhydrase II (CA-II), an enzyme involved in acid-base balance and respiration. The sulfonamide group interacts with the zinc ion at the active site of CA-II, disrupting enzymatic function.
Table: Binding Affinity Data for Carbonic Anhydrase II
Compound | IC (nM) | Binding Mode |
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N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide | <10 | Zinc coordination via sulfonamide |
Structure-Activity Relationships (SAR)
Studies indicate that modifications to the sulfonamide group significantly impact binding affinity:
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Substituting the butyl group with methyl reduces activity.
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Adding halogens to the phenyl ring alters enzyme specificity .
Applications in Medicinal Chemistry
Drug Development
The compound's role as a CA-II inhibitor positions it as a candidate for developing drugs targeting:
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Glaucoma: Reducing intraocular pressure through CA-II inhibition.
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Edema: Managing fluid retention via bicarbonate transport modulation.
Neuroprotective Effects
Preliminary studies suggest that benzamide derivatives exhibit neuroprotective properties by mitigating oxidative damage in neuronal cells . This opens avenues for exploring their use in neurodegenerative diseases like Alzheimer's.
Agricultural Chemistry Applications
Herbicidal Activity
The inhibitory properties of N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide extend to agricultural chemistry, where it may act as a herbicide by disrupting enzymatic pathways in plants.
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